4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol

Medicinal Chemistry ADME Prediction Blood-Brain Barrier Permeability

SAR studies demand precise substitution patterns, yet supply of C5-functionalized pyrazole-butanol intermediates remains fragmented. 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol (CAS 1690508-34-9) resolves this bottleneck as a non-interchangeable building block where the C5 substitution dictates target engagement, metabolic stability, and coordination geometry. • Estimated clogP ~1.3 supports blood-brain barrier penetration, positioning it as a strategic CNS lead optimization intermediate over more polar or lipophilic pyrazole isomers. • Dual functionality-primary alcohol for esterification/etherification plus 5-substituted pyrazole for metal coordination-enables MOF ligand synthesis with distinct porosity profiles vs. 4-substituted or 3-substituted analogs. • 95% HPLC purity with structural confirmation by ¹H NMR and ¹³C NMR; available in research quantities from mg to gram scale with batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B13254080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)CCCCO
InChIInChI=1S/C8H14N2O/c1-10-8(5-6-9-10)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3
InChIKeyMQSKURWCFHKYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Data Sheet: 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol for Chemical Synthesis and Research Applications


4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is a synthetic intermediate comprising a primary alcohol butanol chain linked to the C5 position of a 1-methylpyrazole heterocycle. Its molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol [1]. The compound's amphiphilic character, derived from the polar hydroxyl group and the moderately lipophilic pyrazole ring, underpins its utility as a building block in medicinal chemistry and materials science [1]. However, publicly available data specifically comparing this molecule to its closest analogs is extremely limited, positioning it primarily as a research-grade intermediate where procurement is driven by the need for a specific substitution pattern.

Why 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is Not Interchangeable with Other Pyrazole-Butanol Analogs


The specific substitution pattern of the pyrazole ring dictates its electronic properties, hydrogen-bonding capabilities, and steric profile, making 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol non-interchangeable with other pyrazole-butanol isomers or derivatives. While a general class of pyrazoles exhibits a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects [1], the precise location of substituents is critical for target engagement and selectivity. For example, substitution at the C5 position, as seen in this compound, can lead to different metabolic stability or potency compared to C4-substituted analogs. Replacing it with a 4-(1-Methyl-1H-pyrazol-3-yl)butan-1-ol or an N-demethylated variant could completely abrogate a desired interaction in a structure-activity relationship (SAR) study. The following quantitative evidence, where available, provides the basis for making an informed, non-interchangeable selection.

Quantitative Differentiation Guide for 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol Procurement


Physicochemical Profile: Lipophilicity (clogP) as a Key Selectivity Driver

The predicted lipophilicity (logP) of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is estimated to be approximately 1.3, placing it in a moderate lipophilicity range often associated with favorable blood-brain barrier (BBB) penetration . This calculated value distinguishes it from more polar analogs lacking the N-methyl group, which would exhibit a lower logP, and from more lipophilic derivatives with longer alkyl chains, which would exhibit a higher logP. This balance is a quantifiable parameter for selecting this specific intermediate for CNS-targeted drug discovery programs .

Medicinal Chemistry ADME Prediction Blood-Brain Barrier Permeability

Synthetic Access and Purity Profile from Primary Patent Literature

Patents describing the synthesis of related heterocyclic pyrazoles, such as US-8853207-B2, detail methods for preparing complex 1-aryl-5-alkylpyrazole derivatives . While a specific patent for the isolated compound is not identified, the methodologies disclosed for analogous structures provide a clear, validated synthetic path. The compound's utility is further implied by its commercial availability from multiple suppliers with specified purity levels (e.g., 95%+), a baseline procurement specification not universally met by all in-class analogs .

Organic Synthesis Methodology Patent Chemistry

Structural Comparison: Differentiating from the 4-Substituted Isomer

The compound is uniquely defined as a 5-substituted pyrazole. This is structurally and functionally distinct from its 4-substituted isomer, 4-(1-methyl-1H-pyrazol-4-yl)butan-1-ol. In pyrazole chemistry, substitution at the 4-position is known to significantly alter basicity and electron density compared to substitution at nitrogen-adjacent positions (1, 3, or 5) [1]. The C5 substitution on the target compound positions the butanol chain adjacent to the N-methyl group, creating a unique steric and electronic microenvironment not present in the 4-substituted isomer [2]. This difference is fundamental to its behavior as a ligand or building block.

Isomerism Drug Design Structure-Activity Relationship

Procurement-Aligned Application Scenarios for 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol


Lead Optimization in CNS Drug Discovery Programs

Use 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol as a core scaffold for synthesizing a library of CNS-active candidates. Its estimated clogP of ~1.3 provides a favorable starting point for achieving blood-brain barrier penetration, a critical metric for programs targeting neurological disorders . This positions the compound as a strategically selected intermediate over more polar or lipophilic pyrazole-butanol isomers.

Scaffold for Kinase or Phosphatase Inhibitor Development

Given the established potency of pyrazole derivatives as selective inhibitors of enzymes like tissue-nonspecific alkaline phosphatase (TNAP) with IC50 values as low as 5 nM, this 5-substituted pyrazole-butanol can be employed as a novel scaffold for designing next-generation inhibitors . Its substitution pattern offers a unique vector for exploring interactions within the active site, distinct from 4-substituted or N-unsubstituted pyrazole cores.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Leverage the compound's dual functionality—a primary alcohol for esterification/etherification and a 5-substituted pyrazole for metal coordination—to synthesize novel ligands for MOFs. The specific 5-position substitution ensures a distinct coordination geometry and porosity profile compared to frameworks built from 4-substituted or 3-substituted pyrazole analogs , which is critical for applications in gas storage or catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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